molecular formula C25H37O3P B13764816 Diphenyl tridecyl phosphite CAS No. 60628-17-3

Diphenyl tridecyl phosphite

Cat. No.: B13764816
CAS No.: 60628-17-3
M. Wt: 416.5 g/mol
InChI Key: OGVJEUDMQQIAPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diphenyl tridecyl phosphite (CAS 60628-17-3) is a significant organophosphite compound valued in industrial research and development for its potent antioxidant and stabilizing properties. Its primary mechanism of action involves neutralizing free radicals, thereby preventing the oxidative degradation of various materials. This function is critical for extending the service life and maintaining the performance of products under thermal and environmental stress. In application-oriented research, this compound is a crucial additive in several domains. It is extensively studied for the stabilization of polymers, including polyolefins and PVC, where it helps maintain mechanical properties, clarity, and color by preventing oxidation during processing and end-use . Furthermore, it serves as an antioxidant in lubricant formulations, enhancing thermal stability to reduce sludge formation and extend oil life in high-temperature environments . Its utility also extends to the rubber industry for improving aging resistance in products like tires, and to coatings and paints, where it aids in gloss retention and prevents discoloration . From an environmental and toxicological research perspective, studies on related organophosphorus compounds are essential. For instance, triphenyl phosphate (TPHP) and its metabolite diphenyl phosphate (DPHP) are investigated for their potential impacts on health, such as mechanisms in diabetic kidney disease, providing insights into the broader class of chemicals . Environmental fate studies also examine the sorption behavior and aquatic toxicity of degradation products like diphenyl phosphate, which is a relevant area of study for aryl phosphates as a group . For quality control and analytical research, this compound can be analyzed using reverse-phase (RP) HPLC methods, for instance, on a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid . This product is supplied with a purity of 99% and is intended for Research Use Only. It is strictly for laboratory applications and not for personal, cosmetic, or medicinal use. Please consult the product's Safety Data Sheet (SDS) before handling.

Properties

CAS No.

60628-17-3

Molecular Formula

C25H37O3P

Molecular Weight

416.5 g/mol

IUPAC Name

diphenyl tridecyl phosphite

InChI

InChI=1S/C25H37O3P/c1-2-3-4-5-6-7-8-9-10-11-18-23-26-29(27-24-19-14-12-15-20-24)28-25-21-16-13-17-22-25/h12-17,19-22H,2-11,18,23H2,1H3

InChI Key

OGVJEUDMQQIAPV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCOP(OC1=CC=CC=C1)OC2=CC=CC=C2

physical_description

Dry Powder, Liquid;  Liquid

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Diphenyl Tridecyl Phosphite

Controlled Synthesis Routes to Diphenyl Tridecyl Phosphite (B83602)

The synthesis of diphenyl tridecyl phosphite can be achieved through several strategic routes, primarily involving nucleophilic substitution and transesterification reactions. These methods allow for the controlled formation of the desired phosphite ester.

Nucleophilic Substitution Reactions with Phosphorus Trihalides

A primary and widely utilized method for synthesizing phosphite esters, including this compound, involves the reaction of alcohols with a phosphorus trihalide, most commonly phosphorus trichloride (B1173362) (PCl₃). wikipedia.org This reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the phosphorus center, leading to the displacement of a halide ion.

The general synthesis of this compound through this route involves the reaction of tridecyl alcohol and phenol (B47542) with phosphorus trichloride. smolecule.com The stoichiometry of the reactants is crucial in directing the reaction towards the desired unsymmetrical phosphite. Typically, the reaction is carried out in the presence of a base, such as an amine, to neutralize the hydrogen halide byproduct, which can otherwise lead to undesirable side reactions, including the dealkylation of the phosphite ester. wikipedia.org Careful control of reaction temperature is also essential to optimize the yield and purity of the final product. smolecule.com

The reaction can be represented as follows:

PCl₃ + 2 C₆H₅OH + C₁₃H₂₇OH + 3 R₃N → P(OC₆H₅)₂(OC₁₃H₂₇) + 3 R₃NHCl

ReactantRole
Phosphorus Trichloride (PCl₃)Phosphorus source
Phenol (C₆H₅OH)Aryl alcohol
Tridecyl Alcohol (C₁₃H₂₇OH)Aliphatic alcohol
Amine Base (R₃N)Acid scavenger

Transesterification Reactions in Phosphite Synthesis

Transesterification is another key strategy for synthesizing phosphite esters, including the potential for producing mixed alkyl-aryl phosphites like this compound. wikipedia.org This reversible process involves the exchange of an alkoxy or aryloxy group of a phosphite with another alcohol. wikipedia.org To drive the reaction to completion, the equilibrium can be shifted by removing one of the products, often a volatile alcohol, by distillation. wikipedia.org

For instance, triphenyl phosphite can be reacted with tridecyl alcohol. The exchange of a phenoxy group with a tridecyloxy group would yield this compound. The use of a basic catalyst, such as sodium methoxide, can facilitate this reaction. google.comatamanchemicals.com

The general transesterification reaction is as follows:

P(OR)₃ + R'OH ⇌ P(OR)₂(OR') + ROH

Reactant/ProductRole
Starting Phosphite (P(OR)₃)Phosphite source
Alcohol (R'OH)Displacing alcohol
Product Phosphite (P(OR)₂(OR'))Desired phosphite
Byproduct Alcohol (ROH)Removed to drive equilibrium

Novel Catalytic Approaches for Phosphite Esterification

Recent research has focused on developing more efficient and environmentally benign catalytic methods for phosphite ester synthesis. While specific examples for this compound are not extensively detailed in the provided results, general advancements in phosphite esterification are noteworthy. For example, zinc(II) catalysts have been shown to be highly efficient for the synthesis of phosphite diesters from a phosphonylation reagent and alcohols. rsc.org This method allows for the consecutive introduction of two different alcohol groups, releasing a non-toxic byproduct. rsc.org Such catalytic systems offer advantages over traditional stoichiometric methods by reducing waste and often operating under milder conditions. rsc.orgu-tokyo.ac.jp

Furthermore, the use of phosphite esters themselves as catalysts in esterification reactions has been documented, highlighting their versatile chemical nature. google.com

Mechanism of Formation Studies in Phosphite Ester Synthesis

The formation of phosphite esters from phosphorus trihalides and alcohols proceeds through a nucleophilic substitution mechanism. The lone pair of electrons on the alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic phosphorus atom of the phosphorus trihalide. libretexts.org This is followed by the elimination of a hydrogen halide. In the presence of a base, the alcohol is often deprotonated first to form a more potent nucleophile, the alkoxide, which then attacks the phosphorus center.

In the case of transesterification, the mechanism involves the nucleophilic attack of an alcohol on the phosphorus atom of the phosphite ester. This leads to a pentacoordinate intermediate or transition state, which then collapses to release a different alcohol molecule. The process is typically catalyzed by either an acid or a base.

Recent studies on phosphite ester formation have also explored electrochemical routes. For example, the electrosynthesis of dimethyl phosphite involves the oxidative coupling of an inorganic phosphorus source with methanol, proceeding through a proposed electrooxidative phosphorus radical formation. rsc.org

Chemical Modifications and Derivatization Strategies for this compound

This compound can undergo various chemical transformations, allowing for the synthesis of new derivatives with potentially altered properties.

Controlled Oxidation Pathways to Phosphate (B84403) Derivatives

A significant chemical transformation of this compound involves its controlled oxidation to the corresponding phosphate derivative, diphenyl tridecyl phosphate. This conversion from a phosphite (P(III)) to a phosphate (P(V)) is a common reaction for organophosphorus compounds and can be achieved through various oxidative methods. smolecule.com

One established method for the oxidation of phosphite esters is the use of an oxidizing agent. For instance, triethyl phosphite has been successfully oxidized to triethyl phosphate by bubbling air through the phosphite over an extended period. google.com To accelerate this process, chemical oxidizing agents are often employed. google.com Hydrogen peroxide and organic peroxides, such as dibenzoyl peroxide, have been utilized as catalysts in the oxidation of various trisubstituted phosphites to their corresponding phosphates. google.com The reaction is typically conducted by heating the phosphite in the presence of the peroxide catalyst and an oxygen atmosphere. google.com For example, the oxidation of tridocosyl phosphite to tridocosyl phosphate was achieved in a quantitative yield by heating at 150°C under oxygen pressure with dibenzoyl peroxide as a catalyst. google.com This general approach is applicable to a wide range of phosphites, including those derived from long-chain alcohols like tridecyl alcohol. google.com

The resulting phosphate esters, such as isotridecyl phosphate, exhibit different properties compared to their phosphite precursors. While phosphites are more reactive as antioxidants, the corresponding phosphates are generally more hydrolytically stable. This difference in stability and reactivity is a key consideration in their respective applications.

Purity and By-product Analysis in Synthetic Protocols

The purity of this compound is paramount for its performance in various applications. The synthesis process, typically involving the reaction of triphenyl phosphite with tridecyl alcohol through transesterification, can lead to the formation of several by-products that affect the final product's quality. google.comjustia.com

A common synthetic route is the transesterification of triphenyl phosphite with tridecyl alcohol. google.com In this process, phenol is displaced from the triphenyl phosphite and removed by distillation, often under reduced pressure, to drive the reaction to completion. google.com The use of a catalyst, such as diphenyl phosphite or sodium phenate, can facilitate this reaction. google.comjustia.com

However, impurities can arise from several sources. The presence of water during the synthesis can lead to the hydrolysis of phosphites, forming acidic phosphite compounds like diphosphites. google.comgoogleapis.com These acidic impurities can negatively impact the product's properties and performance. google.comgoogleapis.com If a catalyst like sodium methylate is used, it can react with phenol to produce anisole (B1667542) and water, with anisole remaining as a stable impurity in the phenol distillate and the final phosphite product. google.com

To ensure high purity, analytical methods are employed to detect and quantify these by-products. High-performance liquid chromatography (HPLC) is a suitable technique for analyzing this compound and separating it from potential impurities. sielc.com A reverse-phase HPLC method using a mobile phase of acetonitrile, water, and an acid like phosphoric or formic acid can be used for this purpose. sielc.com

The table below summarizes common impurities and by-products encountered during the synthesis of this compound and the analytical methods for their detection.

Impurity/By-product Origin Analytical Method
PhenolIncomplete reaction or side reactions in transesterificationHPLC
Diphenyl PhosphiteCatalyst or unreacted starting materialHPLC
Acidic Phosphite Compounds (e.g., Diphosphites)Hydrolysis of phosphites in the presence of waterTitration (for acid number), HPLC google.comgoogleapis.com
AnisoleReaction of sodium methylate catalyst with phenolHPLC, Gas Chromatography (GC) google.com
Tridecyl AlcoholUnreacted starting materialHPLC, GC

This table is generated based on general principles of phosphite chemistry and synthesis.

By carefully controlling the reaction conditions, such as temperature and pressure, and minimizing the presence of water, the formation of these by-products can be minimized, leading to a higher purity final product. google.com The use of sodium phenate as a catalyst has been shown to reduce the formation of impurities like anisole compared to sodium methylate. justia.com

Mechanistic Investigations of Diphenyl Tridecyl Phosphite As a Chemical Stabilizer

Hydroperoxide Decomposition Mechanisms by Phosphite (B83602) Esters

A primary function of phosphite esters like diphenyl tridecyl phosphite is the decomposition of hydroperoxides (ROOH), which are key intermediates in the oxidative degradation of organic materials. researchgate.netcnrs.fr This process prevents the formation of highly reactive radicals that would otherwise propagate degradation chains.

Electron Transfer Processes in Oxidative Degradation Mitigation

The decomposition of hydroperoxides by phosphite esters is fundamentally an electron transfer process. vinatiorganics.com The phosphite, P(OR)₃, acts as a proficient free radical scavenger by capturing hydroperoxides before they can cause damage. vinatiorganics.com The central phosphorus atom in the phosphite donates a pair of electrons to the weak oxygen-oxygen bond in the hydroperoxide. This one-electron transfer process leads to the reduction of the hydroperoxide to a stable alcohol (ROH) and the oxidation of the phosphite to the corresponding phosphate (B84403). vinatiorganics.comwikipedia.org This sacrificial mechanism effectively neutralizes the detrimental effects of peroxides, preserving the integrity of the polymer chains. vinatiorganics.com The efficiency of this reaction is influenced by the structure of the phosphite, with reactivity generally decreasing with increasing steric hindrance and electron-withdrawing character of the substituent groups. researchgate.netcnrs.fr

The general reaction can be represented as: ROOH + P(OR')₃ → ROH + O=P(OR')₃ researchgate.net

Synergistic Chemical Interactions with Co-stabilizers

Regeneration Mechanisms of Primary Antioxidants by this compound

Phenolic antioxidants are primary antioxidants that function by donating a hydrogen atom to trap free radicals. vinatiorganics.com In doing so, they become oxidized and are no longer effective. vinatiorganics.com this compound can regenerate the spent phenolic antioxidant. vinatiorganics.com The oxidized form of the phenolic antioxidant, often a quinone-type structure, can accept an electron from the phosphite, thereby restoring the phenolic antioxidant to its active form and allowing it to continue scavenging radicals. vinatiorganics.com This regenerative cycle extends the effective lifetime of the primary antioxidant. vinatiorganics.com

A similar synergistic interaction is observed with hindered amine light stabilizers (HALS). The nitroxyl (B88944) radicals (NO•), which are the active species of HALS, can be regenerated through a process involving the phosphite. cnrs.fr This cooperative effect leads to the efficient removal of various propagating radicals from the system. cnrs.fr

Radical Scavenging Pathways of Phosphite Compounds

While the primary role of phosphites is hydroperoxide decomposition, some, particularly hindered aryl phosphites, can also function as radical scavengers, acting as primary antioxidants. researchgate.netscribd.com They can react with and neutralize peroxyl (ROO•) and alkoxyl (RO•) radicals. researchgate.net

The reaction with a peroxyl radical can be represented as: ROO• + P(OAr)₃ → RO• + O=P(OAr)₃ scribd.com

The resulting alkoxyl radical can then react with another phosphite molecule: RO• + P(OAr)₃ → R• + O=P(OAr)₃ researchgate.net

Advanced Spectroscopic and Structural Elucidation Studies of Diphenyl Tridecyl Phosphite

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei. For diphenyl tridecyl phosphite (B83602), a combination of ³¹P, ¹H, and ¹³C NMR studies would offer a complete picture of its molecular framework.

³¹P NMR Chemical Shift Analysis and Phosphite Coordination Environments

³¹P NMR spectroscopy is particularly powerful for the analysis of organophosphorus compounds due to the 100% natural abundance and high sensitivity of the ³¹P nucleus. The chemical shift (δ) of the phosphorus atom is highly sensitive to its coordination environment, oxidation state, and the nature of the substituents. For trivalent phosphite esters like diphenyl tridecyl phosphite, the ³¹P chemical shift is expected to appear in a characteristic downfield region.

Based on data from analogous compounds, the ³¹P chemical shift for this compound is predicted to be in the range of δ 125 to 145 ppm clockss.org. For comparison, the parent triphenyl phosphite exhibits a resonance around δ 127 ppm icdd.com. The electron-donating nature of the tridecyl group, compared to a phenyl group, may induce a slight upfield shift within this range. The observation of a single resonance in the proton-decoupled ³¹P NMR spectrum would confirm the presence of a single phosphorus environment in the molecule.

Table 1: Predicted ³¹P NMR Data for this compound

ParameterPredicted ValueRationale
Chemical Shift (δ)125 - 145 ppmCharacteristic range for trialkyl/aryl phosphites clockss.org.
MultiplicitySinglet (proton-decoupled)Single phosphorus atom in the molecule.
CouplingComplex multiplets (proton-coupled)Coupling to protons on adjacent phenyl and tridecyl groups.

¹H and ¹³C NMR for Organic Moiety Characterization and Interactions

¹H and ¹³C NMR spectroscopy are essential for characterizing the organic substituents attached to the phosphorus atom—the two phenyl groups and the tridecyl chain.

In the ¹H NMR spectrum , the aromatic protons of the phenyl groups would appear as a complex multiplet in the region of δ 7.0-7.5 ppm . The protons of the long tridecyl chain would give rise to a series of signals in the upfield region. The terminal methyl group (CH₃) would be expected as a triplet around δ 0.8-0.9 ppm . The methylene (B1212753) groups (CH₂) of the chain would produce overlapping multiplets between approximately δ 1.2-1.7 ppm . The methylene group attached to the phosphite oxygen (OCH₂) is expected to be deshielded and would appear as a triplet around δ 3.8-4.2 ppm , potentially showing coupling to the ³¹P nucleus.

The ¹³C NMR spectrum would provide a count of the unique carbon environments. The aromatic carbons would resonate in the δ 120-155 ppm region, with the carbon directly bonded to the oxygen (C-O) appearing at the downfield end of this range. The carbons of the tridecyl chain would be found in the δ 14-65 ppm range. The terminal methyl carbon would be the most upfield signal (around δ 14 ppm), while the carbon of the OCH₂ group would be the most downfield of the aliphatic signals (around δ 60-65 ppm), showing a characteristic coupling to the ³¹P nucleus (²JPC).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

NucleusFunctional GroupPredicted Chemical Shift (δ, ppm)Expected Multiplicity
¹HAromatic C-H7.0 - 7.5Multiplet
Aliphatic -OCH₂-3.8 - 4.2Triplet
Aliphatic -CH₂-1.2 - 1.7Multiplet
Aliphatic -CH₃0.8 - 0.9Triplet
¹³CAromatic C-O150 - 155Doublet (due to JPC)
Aromatic C-H120 - 130Singlet
Aliphatic -OCH₂-60 - 65Doublet (due to JPC)
Aliphatic -CH₂-22 - 32Singlet
Aliphatic -CH₃~14Singlet

Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within a molecule. For this compound, these techniques can confirm the presence of the phosphite ester and the nature of the organic moieties.

The IR spectrum would be characterized by strong absorptions corresponding to the P-O-C linkages. Asymmetrical stretching vibrations of the P-O-C bonds are typically observed in the region of 1000-1070 cm⁻¹ . The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the tridecyl group would be observed in the 2850-2960 cm⁻¹ region. Bending vibrations for the aromatic rings and the aliphatic chain would be present at lower wavenumbers.

Raman spectroscopy , being complementary to IR, would also show characteristic bands. The symmetric stretching of the P-O-C bonds would be Raman active. Aromatic ring breathing modes are often prominent in the Raman spectrum.

Table 3: Expected Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Technique
Aromatic C-H Stretch> 3000IR, Raman
Aliphatic C-H Stretch2850 - 2960IR, Raman
P-O-C Asymmetric Stretch1000 - 1070IR
Aromatic C=C Stretch1450 - 1600IR, Raman
C-H Bending (aliphatic)1370 - 1470IR
P-O-C Symmetric Stretch700 - 850Raman

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and confirming the elemental composition of a compound. For this compound (C₂₅H₃₇O₃P), the expected monoisotopic mass is approximately 416.2480 g/mol nih.gov. High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass, thereby verifying the molecular formula.

Under electron ionization (EI) or other ionization techniques, this compound would undergo characteristic fragmentation. The fragmentation pathways of phosphite esters typically involve the cleavage of the P-O and C-O bonds. The molecular ion peak [M]⁺ may be observed, though it can be weak depending on the ionization method.

Common fragmentation patterns would include:

Loss of the tridecyl radical, leading to a diphenyl phosphite cation.

Loss of a phenoxy radical, resulting in a tridecyl phenyl phosphite cation.

Cleavage of the tridecyl chain.

Table 4: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zIdentity
[C₂₅H₃₇O₃P]⁺416.25Molecular Ion ([M]⁺)
[C₁₂H₁₀O₃P]⁺234.04[M - C₁₃H₂₇]⁺
[C₁₉H₃₂O₂P]⁺323.21[M - C₆H₅O]⁺
[C₁₃H₂₇]⁺183.21Tridecyl cation
[C₆H₅O]⁺93.03Phenoxy cation

Predicted m/z values are based on monoisotopic masses.

X-ray Crystallography of this compound and its Derivatives (if applicable for solid forms)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and conformational information. For this compound, which is a liquid at room temperature, X-ray crystallographic studies would require cooling the sample to a crystalline state.

To date, there are no published crystal structures for this compound in crystallographic databases. However, if such a study were to be conducted, it would reveal the conformation of the tridecyl chain and the orientation of the phenyl groups relative to the phosphorus atom. This would provide invaluable insight into the steric and electronic properties of the molecule. The analysis of derivatives of this compound that are solid at room temperature could also provide useful structural information.

Advanced Diffraction Techniques for Amorphous and Solution State Studies

While X-ray crystallography is limited to crystalline materials, other advanced diffraction techniques can provide structural information on amorphous solids and molecules in solution. Techniques such as small-angle X-ray scattering (SAXS) and wide-angle X-ray scattering (WAXS) could be employed to study the bulk liquid or amorphous solid state of this compound. These methods can provide information on molecular packing and short-range order.

For solution-state studies, techniques like solution NMR (as discussed in section 4.1) are paramount. Advanced NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could provide information about through-space interactions between protons, offering insights into the preferred conformation of the molecule in a given solvent. However, specific studies applying advanced diffraction techniques to this compound have not been reported in the scientific literature.

Computational and Theoretical Chemistry Approaches for Diphenyl Tridecyl Phosphite

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by its electronic structure. smu.edu These methods provide unparalleled accuracy in understanding molecular interactions. smu.edu For phosphite (B83602) esters, these calculations can predict reactivity, such as susceptibility to oxidation, which is a key aspect of their function as additives in various materials. rsc.orgrsc.org

Density Functional Theory (DFT) is a robust computational method used to investigate the geometry and electronic properties of molecules. It is widely employed to study reaction mechanisms, providing details on transition states and equilibrium geometries. scholarsresearchlibrary.com For phosphite compounds, DFT calculations can elucidate reaction pathways, such as their role as antioxidants or their interactions in electrolyte solutions. rsc.orgresearchgate.net

Researchers utilize DFT methods, such as the B3PW91 functional with a 6-311G(d,p) basis set, to perform geometry optimizations and calculate key energetic parameters. rsc.orgresearchgate.net These calculations can determine oxidation and reduction potentials, which are crucial for predicting a molecule's electrochemical stability. researchgate.net For instance, a study on various phosphite derivatives calculated their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to predict their redox properties. rsc.orgrsc.org In the context of Diphenyl Tridecyl Phosphite, similar calculations would reveal its tendency to undergo oxidation, a critical aspect of its function as a stabilizer. The study of reaction pathways also involves locating transition states—the highest energy point along a reaction coordinate—which can be confirmed by the presence of a single imaginary frequency in the Hessian matrix calculation. scholarsresearchlibrary.com This type of analysis is essential for understanding the regioselectivity and kinetics of reactions involving the phosphite. scholarsresearchlibrary.com

A representative set of calculated properties for a closely related compound, Decyl Diphenyl Phosphite, is shown below, illustrating the type of data generated from DFT studies.

CompoundHOMO (eV)LUMO (eV)Oxidation Potential (V)Reduction Potential (V)
Decyl diphenyl phosphite-6.46-0.614.840.75
Tridecyl phosphite-6.470.614.42-0.16

Data sourced from a computational screening study of phosphite derivatives. rsc.orgrsc.orgresearchgate.net

Molecular Orbital (MO) theory provides a detailed picture of bonding and electronic distribution within a molecule. sioc-journal.cn The frontier molecular orbitals—the HOMO and LUMO—are particularly important for determining chemical reactivity. scholarsresearchlibrary.com

ParameterSignificance for this compound
HOMO EnergyIndicates susceptibility to oxidation; higher energy suggests greater antioxidant potential. researchgate.net
LUMO EnergyIndicates susceptibility to reduction; relevant for electrochemical stability. researchgate.net
HOMO-LUMO GapRelates to chemical reactivity and kinetic stability.
Orbital LocalizationThe HOMO is expected to be centered on the phosphorus atom, defining it as the reactive site. scholarsresearchlibrary.com

Molecular Dynamics Simulations for Intermolecular Interactions and Conformational Dynamics

While quantum chemical calculations are excellent for understanding individual molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase over time. nih.govmdpi.com MD simulations model the movements of atoms and molecules, providing insights into conformational changes, intermolecular interactions, and the bulk properties of materials. researchgate.netmdpi.com

For this compound, MD simulations would be used to explore its vast conformational space, which arises from the flexibility of the long tridecyl chain and the rotation around the P-O bonds. A common procedure involves simulated annealing, where the system is heated and cooled computationally to overcome energy barriers and sample different conformations effectively. researchgate.net These simulations typically employ a force field, such as COMPASS, which parameterizes the potential energy of the system. researchgate.net

Such simulations are crucial for understanding how this compound behaves as a plasticizer or lubricant additive. They can predict its miscibility with polymers, its effect on the glass transition temperature, and how it orients itself at interfaces. The analysis of MD trajectories can reveal key information such as root mean square deviation (RMSD) and root mean square fluctuation (RMSF), which quantify the stability and flexibility of the molecule's conformation over time. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Performance Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to correlate a molecule's structural or computed properties (descriptors) with its experimental activity. nih.gov This method is invaluable for predicting the performance of new or untested chemicals, reducing the need for extensive experimental work. qsartoolbox.org

In the context of this compound and its analogues, a QSAR model could be developed to predict key performance indicators such as antioxidant efficiency, hydrolytic stability, or plasticizing effectiveness. The process involves several steps:

Data Set Collection : A series of phosphite compounds with known experimental activities is assembled. orientjchem.org

Descriptor Calculation : Molecular descriptors are calculated for each compound. These can include constitutional indices, topological indices, and quantum chemical descriptors like HOMO/LUMO energies or partial charges derived from DFT calculations. nih.gov

Model Development : A mathematical model is built using techniques like Multiple Linear Regression (MLR) combined with a variable selection method like a Genetic Algorithm (GA) to find the most relevant descriptors. nih.govorientjchem.org

Validation : The model's statistical robustness and predictive power are rigorously tested using internal and external validation techniques. orientjchem.org

A hypothetical QSAR model for predicting the antioxidant activity of phosphites might use descriptors like the HOMO energy (related to the ease of oxidation), steric parameters (describing the bulkiness around the phosphorus atom), and the octanol-water partition coefficient (LogP).

CompoundDescriptor 1 (e.g., HOMO Energy)Descriptor 2 (e.g., Steric Hindrance)Descriptor 3 (e.g., LogP)Activity (e.g., Oxidation Induction Time)
Phosphite A-6.5 eVLow8.5150 min
This compoundCalculated ValueCalculated Value~9.34 sielc.comPredicted/Experimental Value
Phosphite C-6.3 eVHigh10.2210 min

This table is illustrative of a QSAR data structure.

Computational Screening of this compound Derivatives for Enhanced Chemical Properties

Computational screening leverages the speed of theoretical calculations to evaluate large libraries of virtual compounds for desired properties, guiding experimental efforts toward the most promising candidates. rsc.orgrsc.org This approach is significantly faster and less expensive than synthesizing and testing each compound individually. rsc.org

A computational screening protocol for phosphite derivatives, including analogues of this compound, would typically use DFT-based calculations to predict key properties like redox potentials and reactivity. rsc.orgresearchgate.net For example, a study screened 35 different phosphite molecules as potential electrolyte additives for Li-ion batteries. rsc.org The screening criteria were based on calculated oxidation potentials (OP) and reactivity towards hydrogen fluoride (B91410) (HF). rsc.orgrsc.org

By systematically modifying the structure of this compound—for instance, by changing the alkyl chain length, altering the aromatic rings with different substituents, or creating oligomeric versions—a virtual library can be generated. Each derivative would then be subjected to high-throughput quantum chemical calculations. The results can identify derivatives with potentially enhanced thermal stability, improved antioxidant performance, or tailored electronic properties for specific applications. This data-driven approach accelerates the discovery of novel, high-performance additives. rsc.orgrsc.org

Chemical Degradation Pathways and Stability Studies of Diphenyl Tridecyl Phosphite

Hydrolytic Degradation Mechanisms of Phosphite (B83602) Esters

The stability of diphenyl tridecyl phosphite in the presence of water is a critical parameter, as moisture is often present during polymer processing and end-use applications. The ester linkages in phosphites are susceptible to hydrolysis, a chemical breakdown reaction with water that can compromise the stabilizer's function.

Influence of pH and Water Activity on Hydrolysis Kinetics

The rate of hydrolysis of phosphite esters is significantly influenced by factors such as pH, temperature, and the steric and electronic nature of the substituents on the phosphorus atom. As a mixed aryl-alkyl phosphite, this compound's degradation kinetics are complex. Generally, the hydrolysis of phosphites is catalyzed by both acids and bases, making it slowest at a near-neutral pH. winona.edu

Under acidic conditions, the phosphorus atom is protonated, rendering it more susceptible to nucleophilic attack by water. winona.edu Conversely, under basic conditions, the hydroxide (B78521) ion acts as a more potent nucleophile than water, directly attacking the phosphorus center. winona.edu For many organophosphate triesters, stability is lowest in highly basic solutions. researchgate.net

Identification and Quantification of Hydrolysis Products

The hydrolysis of this compound proceeds in a stepwise manner, cleaving the P-O ester bonds. The ultimate products of complete hydrolysis are phosphorous acid, phenol (B47542), and tridecanol. canada.caahmadullins.com The reaction pathway involves the sequential replacement of the phenoxy and tridecyloxy groups.

The initial hydrolysis step can cleave either a phenyl or the tridecyl group, although studies on mixed aryl-alkyl phosphites suggest that the aryloxy group is often split off first. ahmadullins.com This leads to the formation of intermediate species such as phenyl tridecyl hydrogen phosphite and diphenyl hydrogen phosphite. These intermediates are also susceptible to further hydrolysis.

A generalized reaction scheme is as follows:

First Hydrolysis: this compound + H₂O → Phenyl tridecyl hydrogen phosphite + Phenol

Second Hydrolysis: Phenyl tridecyl hydrogen phosphite + H₂O → Tridecyl hydrogen phosphite + Phenol

Third Hydrolysis: Tridecyl hydrogen phosphite + H₂O → Phosphorous Acid + Tridecanol

The formation of these acidic products, particularly phosphorous acid, can in turn catalyze further hydrolysis, leading to an auto-catalytic degradation process. mmu.ac.uk The quantification of these products can be performed using techniques like ³¹P NMR spectroscopy, which can distinguish between the parent phosphite and its various hydrolyzed forms, and gas or liquid chromatography to measure the released phenol and tridecanol. ahmadullins.comepa.gov

Table 1: Hydrolysis Products of this compound
ReactantHydrolysis StagePrimary ProductsAnalytical Detection Method
This compoundInitialPhenyl Tridecyl Hydrogen Phosphite, Phenol³¹P NMR, GC-MS, HPLC ahmadullins.comepa.gov
Phenyl Tridecyl Hydrogen PhosphiteIntermediateTridecyl Hydrogen Phosphite, Phenol
Tridecyl Hydrogen PhosphiteFinalPhosphorous Acid, Tridecanol

Thermal Decomposition Pathways and Volatile Organic Compound (VOC) Evolution

During high-temperature polymer processing, thermal energy can induce the breakdown of this compound. Its role as a thermal stabilizer is predicated on its ability to decompose in a controlled manner that protects the polymer, primarily by being oxidized to the more stable phosphate (B84403) ester. wikipedia.org

Thermogravimetric Analysis for Degradation Onset and Profile

Thermogravimetric analysis (TGA) is a standard technique used to determine the thermal stability of materials by measuring the change in mass of a sample as a function of temperature. cnrs.frsemanticscholar.org For this compound, a TGA thermogram would show the onset temperature of decomposition, the temperature of maximum mass loss rate, and the amount of residual mass at high temperatures.

Studies on analogous compounds show that diphenyl derivatives generally possess higher thermal stability than their tri-alkyl counterparts. For instance, diphenyl isodecyl phosphite, a close structural analog, is known to be an effective heat stabilizer. qdcrchem.com The thermal decomposition of a hindered aryl phosphite, tris(2,4-di-tert-butylphenyl)phosphite, is accelerated by the presence of oxygen and radicals. researchgate.net The TGA profile for this compound is expected to show significant mass loss at temperatures relevant to polymer processing (typically >200°C), with the exact profile depending on the heating rate and atmosphere (inert or oxidative).

Table 2: Representative Thermal Stability Data for Phosphite Antioxidants
Phosphite TypeExample CompoundTypical Decomposition Onset (TGA)Key Stability Factor
Aryl PhosphiteTriphenyl Phosphite~170-200°CAromatic ring stability
Alkyl PhosphiteTris(tridecyl) Phosphite~150-180°CHigh molecular weight qdcrchem.com
Hindered Aryl PhosphiteTris(2,4-di-tert-butylphenyl)phosphite>240°CSteric hindrance, aromaticity researchgate.net
Aryl-Alkyl PhosphiteDiphenyl Isodecyl Phosphite~200-230°CCombination of aryl stability and alkyl character squarespace.com

Mechanistic Elucidation of Thermal Fragmentation

The thermal fragmentation of organophosphorus compounds can follow several complex pathways. For phosphite esters, a primary pathway is the oxidation to the corresponding phosphate, which is thermodynamically favorable.

P(OR)₃ + [O] → O=P(OR)₃

In the case of this compound, this would yield diphenyl tridecyl phosphate. Beyond simple oxidation, high temperatures can cause bond scission. Studies on the fragmentation of organophosphorus compounds indicate that both P-O and C-O bond cleavage occur. semanticscholar.orgchemrxiv.org For a mixed aryl-alkyl phosphite, this can lead to a variety of volatile and non-volatile products.

Potential fragmentation pathways include:

P-O Bond Cleavage: This can lead to the formation of radicals such as phenoxy (PhO•) and tridecyloxy (C₁₃H₂₇O•).

C-O Bond Cleavage: This involves the breaking of the bond between the oxygen and the carbon of the phenyl or tridecyl group, which is particularly relevant for alkyl phosphates. chemrxiv.org

Rearrangement Reactions: At high temperatures, intramolecular rearrangements can occur, leading to the formation of different phosphorus-containing species and volatile organic compounds (VOCs) like alkenes from the tridecyl chain.

The specific VOCs evolved would depend on the precise temperature and presence of other reactive species but could include phenol, tridecene, and smaller hydrocarbon fragments.

Photolytic Degradation Studies and Photo-oxidation Products

Exposure to ultraviolet (UV) radiation, particularly in the presence of oxygen, can lead to the degradation of both polymers and the additives within them. Phosphite antioxidants play a crucial role in protecting polymers against such photolytic and photo-oxidative decomposition. everlight-uva.com

The primary mechanism of action for phosphite stabilizers against photo-oxidation involves their ability to scavenge hydroperoxides (ROOH) and peroxyl radicals (ROO•) that are formed in the polymer during photo-initiation. The key reaction is the oxidation of the phosphite to a phosphate. wikipedia.orgacs.org

P(OPh)₂(OC₁₃H₂₇) + ROO• → O=P(OPh)₂(OC₁₃H₂₇) + RO•

The resulting alkoxyl radical (RO•) is less reactive than the initial peroxyl radical and can be further stabilized by other antioxidants in the system, such as hindered phenols. Some studies suggest that the oxidation of phosphites can also generate radicals that re-initiate polymerization or crosslinking, which can be beneficial in certain applications like UV curing but indicates a transformation of the original molecule. acs.org

The main photo-oxidation product of this compound is its corresponding phosphate ester, diphenyl tridecyl phosphate . While direct photolysis (degradation by UV light alone) of phosphites is not considered a major pathway, their reaction with photochemically generated radicals is the basis of their stabilizing function. The stability and persistence of the resulting phosphate ester then become relevant to the long-term properties of the material.

Interaction of this compound with Environmental Chemical Stressors

The performance and longevity of this compound are significantly influenced by its interaction with environmental chemical stressors, most notably water, oxygen, and UV radiation.

Hydrolysis:

This compound is susceptible to hydrolysis, a reaction with water that can be accelerated by acidic or basic conditions. allhdi.com This process involves the nucleophilic attack of water on the phosphorus atom, leading to the cleavage of the P-O bonds and the formation of diphenyl phosphite, tridecyl alcohol, phenol, and ultimately phosphorous acid. smolecule.comcanada.ca The rate of hydrolysis tends to decrease with increasing molecular weight of the phosphite. canada.ca The reaction can be summarized as follows:

this compound + H₂O → Diphenyl phosphite + Tridecyl alcohol

Diphenyl phosphite + H₂O → Phenyl phosphite + Phenol

Phenyl phosphite + H₂O → Phosphorous acid + Phenol

Rapid hydrolysis has been observed at various pH levels, indicating its sensitivity to aqueous environments. canada.ca This degradation pathway is a significant concern as it leads to the loss of the phosphite's antioxidant and stabilizing properties. allhdi.com

Oxidation:

As a phosphite ester, this compound can undergo oxidation, where it is converted to the corresponding phosphate ester. smolecule.comgoogle.com This process can be initiated by exposure to air (oxygen) and can be accelerated by heat and the presence of certain catalysts. google.comtradeindia.com The oxidation reaction transforms the P(III) center to a P(V) center, forming diphenyl tridecyl phosphate. While this reaction is a key part of its function as a secondary antioxidant (by scavenging hydroperoxides), uncontrolled oxidation leads to the depletion of the active phosphite stabilizer. vestachem.com

The general oxidation reaction is: this compound + [O] → Diphenyl tridecyl phosphate

Studies have shown that the oxidation of similar phosphites can be carried out using oxidizing agents like hydrogen peroxide or air at elevated temperatures. google.com

Photodegradation:

Exposure to ultraviolet (UV) radiation is another environmental stressor that can lead to the degradation of this compound. While it is used as a UV stabilizer, prolonged exposure can cause the breakdown of the molecule. nih.gov The energy from UV light can initiate free radical reactions, leading to the cleavage of the ester bonds and a reduction in the compound's stabilizing efficacy. The presence of both aryl (phenyl) and aliphatic (tridecyl) groups in its structure provides a balance of properties, but also multiple sites for photochemical reactions. smolecule.com

Thermal Degradation:

At elevated temperatures, such as those encountered during polymer processing, this compound can undergo thermal degradation. google.com This process can lead to the formation of various degradation products, including those from hydrolysis and oxidation, as well as other fragmented molecules. The thermal stability of phosphites is a critical parameter for their application in high-temperature processes. researchgate.net

A summary of the interaction with environmental stressors is presented in the table below:

Stressor Degradation Pathway Primary Degradation Products Consequences
Water (Humidity)HydrolysisDiphenyl phosphite, Tridecyl alcohol, Phenol, Phosphorous acid smolecule.comcanada.caLoss of antioxidant and stabilizing properties allhdi.com
Oxygen (Air)OxidationDiphenyl tridecyl phosphate smolecule.comgoogle.comDepletion of the active phosphite stabilizer vestachem.com
UV RadiationPhotodegradationFree radical-induced cleavage productsReduction in stabilizing efficacy
HeatThermal DegradationVarious, including products of hydrolysis and oxidation google.comLoss of functionality at high temperatures

Strategies for Enhancing the Chemical Stability of this compound

Several strategies are employed to enhance the chemical stability of this compound and other related phosphite stabilizers, thereby extending their service life and effectiveness.

Use of Stabilizers:

A common approach is the incorporation of co-stabilizers that can mitigate the degradation processes.

Acid Scavengers: To counteract hydrolysis, which can be catalyzed by acidic byproducts, acid-binding metal salts (e.g., carbonates, oxides) or epoxides can be added to the formulation. justia.com These compounds neutralize acidic species that would otherwise promote the breakdown of the phosphite.

Hindered Amine Light Stabilizers (HALS): For protection against photodegradation, HALS are often used in conjunction with phosphites. HALS are effective at trapping free radicals generated by UV exposure, thus protecting the primary phosphite stabilizer.

Alkanolamines: The addition of certain alkanolamines, such as triisopropanolamine (B86542) (TIPA), has been shown to improve the hydrolytic stability of phosphite compositions. google.comscribd.com These amines can act as acid scavengers and may also form protective complexes with the phosphite.

Structural Modification:

Modifying the chemical structure of the phosphite itself is another effective strategy.

Steric Hindrance: Introducing bulky chemical groups near the phosphorus atom can sterically hinder the approach of water molecules, thus slowing down the rate of hydrolysis. google.com For instance, using sterically hindered phenols in the synthesis of aryl phosphites can enhance their stability.

Synthesis of Phosphonates: Converting phosphites to phosphonates, which have a more stable P-C bond instead of a P-O-C linkage, can improve hydrolytic resistance. allhdi.com

Formulation and Processing Control:

Careful control over the formulation and processing conditions can also enhance stability.

Minimizing Moisture: Ensuring that the polymer and other additives are dry before processing can significantly reduce the potential for hydrolysis.

Inert Atmosphere: Processing under an inert atmosphere (e.g., nitrogen) can minimize oxidative degradation. google.com

The table below summarizes strategies for enhancing stability:

Strategy Method Mechanism of Action Example
Use of Co-Stabilizers Addition of Acid ScavengersNeutralizes acidic byproducts that catalyze hydrolysis. justia.comMetal carbonates, epoxides
Addition of HALSTraps free radicals generated by UV light.
Addition of AlkanolaminesActs as an acid scavenger and may form protective complexes. google.comTriisopropanolamine (TIPA) scribd.com
Structural Modification Introduction of Steric HindrancePhysically blocks the approach of water to the phosphorus center. google.comUse of bulky alkylphenols
Conversion to PhosphonatesReplaces a hydrolytically less stable P-O-C bond with a more stable P-C bond. allhdi.com
Processing Control Moisture ControlReduces the availability of water for hydrolysis.Drying of raw materials
Inert Atmosphere ProcessingMinimizes contact with oxygen, preventing oxidation. google.comUse of nitrogen blanket

Exploration of Diphenyl Tridecyl Phosphite As a Ligand in Catalytic Systems

Coordination Chemistry of Phosphite (B83602) Ligands with Transition Metals

The coordination of phosphite ligands, such as diphenyl tridecyl phosphite, to transition metals is a cornerstone of organometallic chemistry. These P(OR)₃ ligands readily form stable complexes with a diverse array of transition metals. The bonding within these complexes is well-described by the Dewar-Chatt-Duncanson model, which posits a synergistic interplay of σ-donation from the phosphorus lone pair to a vacant metal d-orbital and π-back-donation from a filled metal d-orbital to vacant σ* anti-bonding orbitals of the P-O bonds. This π-acceptor characteristic is a defining feature of phosphite ligands, influencing the electronic properties of the metal complex and its subsequent catalytic behavior. The strength of this π-acidity can be fine-tuned by altering the organic substituents (R) on the phosphorus atom. mdpi.com

Electronic and Steric Effects of this compound in Metal Complexes

This compound (C₂₅H₃₉O₃P) possesses a distinct combination of electronic and steric characteristics that are pivotal in the formation of metal complexes and their catalytic applications. nih.gov

Steric Effects: The tridecyl group imparts significant steric bulk to the this compound ligand. This steric hindrance is instrumental in controlling the coordination number and geometry of the resulting metal complex. rsc.org It can restrict the number of ligands that coordinate to the metal, thereby fostering a less crowded and more reactive catalytic environment. Furthermore, this steric bulk can influence the regioselectivity and stereoselectivity of catalytic reactions by dictating the substrate's approach to the metal center. manchester.ac.uk

Table 7.1.1: Estimated Properties of this compound Ligand

PropertyValue/CharacterSignificance in Catalysis
Tolman Cone Angle (θ) ~131°Influences coordination number, regioselectivity, and catalyst stability.
Electronic Character Strong π-acceptorStabilizes low-valent metal centers and can promote oxidative addition.

Characterization of Metal-Phosphite Coordination Compounds

The structural and electronic properties of metal complexes featuring this compound are elucidated through a suite of spectroscopic and analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy is a primary tool for characterizing phosphite complexes. The chemical shift of the phosphorus nucleus is highly sensitive to its coordination environment, typically shifting downfield upon binding to a metal. cnr.it

Infrared (IR) Spectroscopy: For metal carbonyl complexes, the C-O stretching frequencies (ν(CO)) in the IR spectrum serve as a sensitive probe of the electron density on the metal center. As a strong π-acceptor, this compound leads to an increase in ν(CO) frequencies compared to complexes with more electron-donating ligands. acs.org

Application in Homogeneous Catalysis

This compound serves as a valuable ligand in a variety of homogeneous catalytic reactions, where its electronic and steric attributes can be leveraged to improve catalyst activity, selectivity, and longevity.

Role in Hydrogenation and Hydroformylation Reactions

Hydrogenation: In catalytic hydrogenation, phosphite ligands like this compound are used to modulate the properties of transition metal catalysts (often based on rhodium, ruthenium, or osmium) for the reduction of unsaturated substrates. rsc.orgmdpi.com The ligand's electronic properties can influence the key steps of the catalytic cycle. researchgate.net

Hydroformylation: This large-scale industrial process, also known as oxo synthesis, adds a formyl group and a hydrogen atom across a double bond to produce aldehydes. mt.com Rhodium complexes with phosphite ligands are particularly effective catalysts. researchgate.net The steric bulk of ligands like this compound can be crucial for controlling regioselectivity, often favoring the formation of the more desirable linear aldehyde. researchgate.netsemanticscholar.org

Table 7.2.1: Influence of this compound in Catalytic Reactions

ReactionTypical Metal CenterRole of this compoundDesired Outcome
Hydrogenation Rh, Ru, IrElectronic modulation, stabilization of active species.Efficient reduction of unsaturated bonds.
Hydroformylation RhSteric control for regioselectivity, electronic modulation.High selectivity for linear aldehydes.

Catalytic Activity in Carbon-Carbon and Carbon-Heteroatom Coupling Reactions

This compound is also a relevant ligand in the realm of cross-coupling reactions, which are fundamental for constructing C-C and C-heteroatom bonds. nih.govnih.govmdpi.comresearchgate.net Palladium-catalyzed reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination are prime examples where phosphite ligands can play a significant role. nih.gov The ligand helps to stabilize the active catalytic species and facilitate the elementary steps of the catalytic cycle. researchgate.net The strong π-acceptor nature of this compound can enhance the rate of reductive elimination, which is often a critical step. d-nb.info

Chirality Induction in Asymmetric Catalysis (if a chiral derivative is considered)

Standard this compound is an achiral molecule and thus cannot be used to induce enantioselectivity in asymmetric catalysis. The synthesis of single-enantiomer products necessitates the use of a chiral catalyst, typically featuring a chiral ligand. researchgate.netfrontiersin.orgrsc.org

However, the phosphite scaffold is amenable to the introduction of chirality. mdpi.com Chiral phosphites can be created by incorporating chiral components into the ligand's structure. nih.govnih.gov For instance, the tridecyl group could be substituted with a chiral alkyl group, or the phenyl rings could be modified with chiral auxiliaries. Such chiral derivatives of this compound could then be employed in asymmetric hydrogenation, hydroformylation, and other enantioselective reactions, where the chiral environment created by the ligand would direct the stereochemical outcome of the reaction.

Mechanism of Catalytic Action with this compound Ligands

The efficacy of a transition metal catalyst is profoundly influenced by the ligands coordinated to the metal center. frontiersin.org this compound, as a member of the phosphite ligand family, plays a crucial role in dictating the activity, selectivity, and stability of catalytic systems through a combination of electronic and steric effects. cmu.edutum.de Phosphite ligands are characterized by their strong π-acceptor (or π-acidic) properties and tunable steric bulk, which allows for the fine-tuning of the catalyst's reactivity. narod.rubath.ac.uk

The mechanism of catalytic action typically involves a series of elementary steps that form a closed loop, known as the catalytic cycle. While the specific steps vary depending on the reaction (e.g., hydroformylation, cross-coupling), a general framework for a cross-coupling reaction can illustrate the function of the this compound ligand. A representative cycle, such as nickel-catalyzed reductive coupling, involves the metal center cycling through different oxidation states. google.com

The key steps where the phosphite ligand exerts its influence are:

Formation and Equilibration of the Active Catalyst: In many catalytic systems, a precatalyst is introduced, which is then converted into the active catalytic species under reaction conditions. For a nickel-based system, a Ni(II) salt might be reduced in the presence of the phosphite ligand (L) to form a Ni(0) complex, such as [NiL₃] or [NiL₄]. google.com The number of ligands bound is governed by an equilibrium that is heavily dependent on the steric bulk of the ligand. nih.gov The large steric demand of the tridecyl and diphenyl groups in this compound can favor the formation of less coordinated, more reactive species like [NiL₂] or [NiL₃]. google.comnih.gov

Oxidative Addition: This is often the rate-determining step in which the substrate (e.g., an aryl halide, Ar-X) reacts with the low-valent metal center (e.g., Ni(0)), leading to an increase in the metal's oxidation state (to Ni(II)). google.comnih.gov The phosphite ligand influences this step electronically and sterically.

Electronic Effect: Phosphites are strong π-acceptors, meaning they can accept electron density from the metal's d-orbitals into the ligand's empty σ* orbitals. This reduces the electron density on the metal center. While strong σ-donor ligands can enhance the rate of oxidative addition by making the metal more nucleophilic, the strong π-acidity of phosphites can also facilitate the process, particularly in catalysts where dissociation of another ligand (like CO in hydroformylation) is required to open a coordination site. bath.ac.uk

Steric Effect: Bulky ligands like this compound can promote the formation of coordinatively unsaturated complexes (e.g., L₂Pd(0) or L₁Pd(0)), which are often the most active species in the oxidative addition step. nih.gov

Reductive Elimination: This is the final step in which the coupled product is formed and released from the metal center, regenerating the low-valent catalyst to re-enter the cycle. google.comnih.gov The metal's oxidation state is reduced (e.g., from Ni(II) to Ni(0)). The steric bulk of the ligand is particularly influential here. Increased steric crowding around the metal center, caused by bulky ligands, can accelerate the rate of reductive elimination to relieve steric strain. researchgate.net

A proposed catalytic cycle for the reductive coupling of aryl halides using a nickel-phosphite catalyst is detailed in a patent, illustrating these fundamental steps. google.com The cycle begins with a Ni(0)-phosphite complex which undergoes oxidative addition with an aryl halide to form a Ni(II) species. google.com Following reduction and a second oxidative addition, the final biaryl product is formed via reductive elimination. google.com Throughout this cycle, the phosphite ligand (L), such as this compound, remains coordinated to the nickel center, modulating its electronic properties and steric environment to facilitate each transformation. google.com

The table below summarizes the key ligand parameters that are used to rationalize their influence on catalytic performance.

Table 1: Comparison of General Ligand Properties

Ligand Type Typical Tolman Cone Angle (θ) [°] Electronic Properties
Tertiary Phosphines (e.g., PPh₃) 145 Strong σ-donors, weak π-acceptors
Phosphites (e.g., P(OPh)₃) 128 Weak σ-donors, strong π-acceptors
Bulky Phosphines (e.g., P(t-Bu)₃) 182 Very strong σ-donors, weak π-acceptors

Data sourced and adapted from established ligand parameterization studies. cmu.edu

The specific influence of these properties on the elementary steps of a catalytic cycle is critical for catalyst design.

Table 2: Influence of Ligand Properties on Catalytic Steps

Catalytic Step Effect of Increased Steric Bulk (Cone Angle) Effect of Increased π-Acidity (Electron-Withdrawing)
Ligand Dissociation Favored, promotes formation of active species Can strengthen the Metal-Ligand bond, but may be offset by other factors
Oxidative Addition Often accelerated by promoting coordinatively unsaturated species nih.gov Can decrease the rate by making the metal less electron-rich/nucleophilic
Reductive Elimination Generally accelerated to relieve steric strain researchgate.net Can accelerate the rate by making the metal center more electrophilic

This table represents general trends observed in homogeneous catalysis. nih.govresearchgate.net

Future Research Directions and Emerging Paradigms for Diphenyl Tridecyl Phosphite Chemistry

Development of Novel Synthetic Methodologies for Phosphite (B83602) Esters

The synthesis of unsymmetrical phosphite esters like diphenyl tridecyl phosphite has traditionally relied on well-established but potentially inefficient methods. The future of phosphite ester synthesis lies in the development of novel catalytic and continuous flow processes that offer higher yields, greater selectivity, and improved environmental profiles.

Current research is exploring the use of various catalysts to facilitate the synthesis of phosphite esters. For instance, environmentally benign Zn(II) catalysts have been shown to be highly efficient for the synthesis of phosphite diesters, a process that could be adapted for the synthesis of unsymmetrical triesters. nih.gov These catalytic methods often allow for milder reaction conditions and can reduce the formation of byproducts. nih.gov Another promising avenue is the use of diphenyl diselenide as a catalyst for the synthesis of triaryl phosphites from white phosphorus and phenols, a transition metal-free approach that could be extended to the synthesis of mixed aryl-alkyl phosphites. researchgate.netnih.gov

Continuous flow microreactor technology offers a significant leap forward from traditional batch processing. nih.gov This methodology allows for precise control over reaction parameters such as temperature and residence time, leading to significantly shortened reaction times and higher yields. nih.gov The development of continuous flow methods for the synthesis of this compound could lead to more economical and scalable production.

Future research in this area will likely focus on:

The design of highly selective and reusable catalysts for the synthesis of unsymmetrical phosphites.

The optimization of continuous flow reaction conditions for the industrial-scale production of this compound.

The exploration of alternative phosphorus sources to replace traditional reagents like phosphorus trichloride (B1173362). researchgate.netnih.gov

Table 1: Comparison of Synthetic Methodologies for Phosphite Esters

MethodologyKey AdvantagesPotential for this compound Synthesis
Traditional Batch Synthesis Well-established procedures.Current primary method of production.
Catalytic Synthesis (e.g., Zn(II)) Milder reaction conditions, higher selectivity, reduced byproducts. nih.govHigh potential for more efficient and sustainable synthesis. nih.gov
Continuous Flow Microreactors Significant reduction in reaction time, improved process control, scalability. nih.govFeasible for large-scale, cost-effective production. nih.gov
Transition Metal-Free Catalysis Avoids the use of potentially toxic and expensive metal catalysts. researchgate.netnih.govA "greener" synthetic route could be developed. researchgate.netnih.gov

Advanced Understanding of Multi-phase Chemical Reactions Involving this compound

In its primary application as a polymer stabilizer, this compound operates within a complex multi-phase environment. The polymer itself constitutes a solid or melt phase, while oxygen represents a gas phase, and the phosphite, often a liquid at processing temperatures, is dispersed within the polymer matrix. bdmaee.net A deeper understanding of the chemical reactions occurring at the interfaces of these phases is crucial for optimizing its stabilizing performance.

The key reactions of this compound in this context are the decomposition of hydroperoxides and the scavenging of free radicals. allhdi.com These reactions prevent the degradation of the polymer chain. Future research will likely employ advanced analytical techniques to probe these reactions in situ. For example, spectroscopic methods could be used to monitor the transformation of the phosphite to the corresponding phosphate (B84403) within the polymer matrix during processing.

The hydrolysis of this compound is another important multi-phase reaction, particularly in humid environments. The ingress of water into the polymer can lead to the breakdown of the phosphite, potentially affecting its long-term stabilizing efficacy. Kinetic studies of this hydrolysis reaction under various conditions of temperature and humidity will provide valuable data for predicting the service life of stabilized polymers.

Key research questions to be addressed include:

What are the diffusion kinetics of this compound and its reaction products within different polymer matrices?

How does the morphology of the polymer affect the accessibility of the phosphite to reactive species?

Can the interfacial chemistry be modified to enhance the stabilizing efficiency of this compound?

Integration of Theoretical and Experimental Studies for Predictive Chemistry

The synergy between computational chemistry and experimental work is becoming increasingly important for the rational design of new chemical entities and the prediction of their properties. In the context of this compound, theoretical studies, particularly those employing Density Functional Theory (DFT), can provide valuable insights into its antioxidant mechanism and reactivity. nih.govresearchgate.netresearchgate.net

DFT calculations can be used to determine key molecular parameters such as bond dissociation energies, ionization potentials, and electron affinities. researchgate.net These parameters are crucial for understanding the radical-scavenging and hydroperoxide-decomposing capabilities of phosphite antioxidants. nih.govresearchgate.net By correlating these theoretical descriptors with experimentally observed performance, predictive models can be developed. nih.gov These models can then be used to screen new phosphite structures with potentially enhanced stabilizing properties, thereby accelerating the discovery of next-generation stabilizers. nih.gov

Furthermore, computational modeling can be used to simulate the interactions between this compound and polymer chains, providing a molecular-level understanding of its compatibility and distribution within the polymer matrix. This information is critical for optimizing stabilizer formulations.

Future work in this area will involve:

Developing more accurate and efficient computational methods for predicting the antioxidant activity of phosphite esters. nih.govresearchgate.net

Building comprehensive databases of theoretical and experimental data for a wide range of phosphite stabilizers to refine predictive models.

Utilizing machine learning and artificial intelligence to identify novel phosphite structures with superior performance characteristics.

Table 2: Theoretical Parameters for Evaluating Antioxidant Performance of Phosphites

Theoretical ParameterSignificance in Antioxidant ActivityMethod of Calculation
Bond Dissociation Energy (BDE) Relates to the ease of hydrogen atom donation for radical scavenging. researchgate.netDensity Functional Theory (DFT) researchgate.net
Ionization Potential (IP) Indicates the ability of the molecule to donate an electron to a radical species. researchgate.netDensity Functional Theory (DFT) researchgate.net
Electron Affinity (EA) Reflects the ability of the molecule to accept an electron.Density Functional Theory (DFT) nih.gov
HOMO/LUMO Energies The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals are related to the molecule's reactivity. researchgate.netDensity Functional Theory (DFT) researchgate.net

Exploration of this compound in Sustainable Chemical Processes

The principles of green chemistry are increasingly guiding the development of new chemical processes and products. For this compound, its role in promoting sustainability is multifaceted. One key area of exploration is its use in enhancing the durability and recyclability of polymers.

By effectively stabilizing polymers against degradation during their initial service life, this compound helps to extend the useful lifetime of plastic products. allhdi.com Furthermore, its role as a processing stabilizer is critical in the mechanical recycling of post-consumer plastics. fraunhofer.de During recycling, polymers are subjected to further thermal stress, which can lead to degradation and a loss of mechanical properties. The addition of stabilizers like this compound can help to mitigate this degradation, thereby improving the quality of the recycled material. fraunhofer.de

Another emerging area is the use of phosphite stabilizers in biodegradable polymers. While these polymers are designed to break down under specific environmental conditions, their stability during processing and storage is still a critical requirement. This compound could potentially be used to control the degradation profile of these materials, ensuring their integrity until they are disposed of in the appropriate environment.

Future research directions in this domain include:

Quantifying the impact of this compound on the number of recycling cycles a polymer can undergo without significant loss of properties.

Investigating the compatibility and stabilizing effects of this compound in various biodegradable polymer systems.

Conducting life cycle assessments to fully evaluate the environmental footprint of using this compound in polymer applications.

New Frontiers in Advanced Material Stabilization and Chemical Functionality

The demand for high-performance materials with tailored properties continues to grow, opening up new frontiers for the application of this compound. Its role is evolving from a simple stabilizer to a multifunctional additive that can impart new chemical functionalities to materials.

One area of active research is the development of synergistic stabilizer systems. It is well-established that combinations of phosphite antioxidants with other types of stabilizers, such as hindered phenolic antioxidants, can lead to a synergistic effect, providing a level of protection that is greater than the sum of the individual components. researchgate.netadishank.combdmaee.net Future research will focus on optimizing these synergistic blends for specific high-performance polymer applications, such as those in the automotive and aerospace industries. researchgate.netadishank.com

There is also growing interest in chemically bonding phosphite moieties to the polymer backbone. This approach could prevent the migration of the stabilizer out of the polymer, leading to more permanent protection. Research in this area could lead to the development of self-stabilizing polymers with enhanced long-term durability.

Furthermore, the reactivity of the phosphorus center in this compound could be exploited to introduce other functional groups into a polymer matrix. This could open up possibilities for creating materials with novel properties, such as improved flame retardancy or enhanced adhesion.

The exploration of these new frontiers will require a multidisciplinary approach, combining polymer chemistry, materials science, and advanced analytical techniques. The continued investigation of this compound and related compounds is expected to lead to the development of a new generation of advanced materials with enhanced performance and functionality.

Q & A

Q. What are the recommended synthetic routes for Diphenyl tridecyl phosphite, and how is purity validated?

this compound is typically synthesized via esterification reactions between phosphorous acid and phenolic/alcohol precursors. A common approach involves stepwise substitution using controlled stoichiometry and catalysts (e.g., acid catalysts). Post-synthesis, purity is validated using thin-layer chromatography (TLC) to monitor reaction progress and nuclear magnetic resonance (NMR; ¹H, ¹³C, and ³¹P) to confirm structural integrity. High-resolution mass spectrometry (HRMS) and Fourier-transform infrared spectroscopy (FTIR) further ensure molecular weight accuracy and functional group identification .

Q. What analytical techniques are critical for characterizing this compound in polymer matrices?

Researchers employ gel permeation chromatography (GPC) to assess molecular weight distribution in polymer blends. Differential scanning calorimetry (DSC) evaluates thermal stability, while FTIR tracks phosphite-specific peaks (e.g., P-O-C stretching at 950–1050 cm⁻¹) to monitor degradation. For quantitative analysis, inductively coupled plasma mass spectrometry (ICP-MS) measures phosphorus content to determine residual stabilizer levels .

Q. How should this compound be handled to prevent hydrolysis or oxidation during experiments?

Due to its sensitivity to moisture and oxygen, the compound must be stored under inert gas (e.g., argon) in airtight containers. Reactions should be conducted in anhydrous solvents (e.g., toluene, THF) with molecular sieves. Gloveboxes or Schlenk lines are recommended for air-sensitive manipulations. Regular pH testing of reaction mixtures can detect premature hydrolysis .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s efficacy as an antioxidant in polyolefins?

The phosphite acts as a secondary antioxidant by scavenging peroxy radicals and decomposing hydroperoxides into stable alcohols. Its efficacy is studied via oxidation induction time (OIT) tests using DSC, where prolonged OIT indicates superior stabilization. Electron paramagnetic resonance (EPR) spectroscopy can directly detect radical intermediates, linking phosphite structure to radical-quenching efficiency. Computational studies (e.g., DFT) model transition states during peroxide decomposition .

Q. How can researchers resolve contradictions in predicted vs. experimental Log Kow values for this compound?

Quantitative structure-activity relationship (QSAR) models often overestimate Log Kow due to inadequate parametrization of bulky substituents. Experimental validation via shake-flask or HPLC methods is critical. For example, reverse-phase HPLC with a C18 column and octanol-water partitioning can empirically determine Log Kow. Discrepancies may arise from impurities or isomerization, necessitating orthogonal techniques like LC-MS .

Q. What methodologies assess the environmental persistence of this compound in aquatic systems?

OECD 301B (Ready Biodegradability Test) evaluates mineralization via CO₂ evolution. For hydrolysis studies, buffer solutions at varying pH (4–9) are incubated with the compound, and degradation products are analyzed via LC-MS/MS. Sediment-water partitioning coefficients (Kd) are determined using batch equilibration, while QSAR-based read-across from triphenyl phosphate aids in predicting bioaccumulation potential .

Data Interpretation and Optimization

Q. How can researchers optimize reaction yields when synthesizing this compound derivatives?

Yield optimization involves screening catalysts (e.g., p-toluenesulfonic acid vs. Lewis acids) and solvents (polar aprotic vs. non-polar). Design of experiments (DoE) with variables like temperature, stoichiometry, and reaction time identifies optimal conditions. For example, achieved 75% yield for a related phosphite using hexane/ethyl acetate gradients in flash chromatography .

Q. What strategies mitigate conflicting toxicity data in in vitro vs. in vivo studies of this compound?

Discrepancies often arise from metabolic activation differences. Researchers should compare cytotoxicity assays (e.g., MTT in HepG2 cells) with in vivo rodent studies (e.g., OECD 423 acute toxicity). Metabolite profiling via LC-HRMS identifies bioactive species, while read-across from structurally similar phosphites (e.g., triphenyl phosphate) provides supplementary hazard data .

Safety and Regulatory Compliance

Q. What regulatory guidelines govern the use of this compound in lab-scale polymer research?

Compliance with REACH (EC 1907/2006) requires safety assessments for human health and environmental endpoints. Researchers must document occupational exposure limits (OELs) and implement engineering controls (e.g., fume hoods) per SDS guidelines. For environmental release, the compound is classified under UN3082 (environmentally hazardous liquid) with marine pollutant designation, mandating strict waste disposal protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.